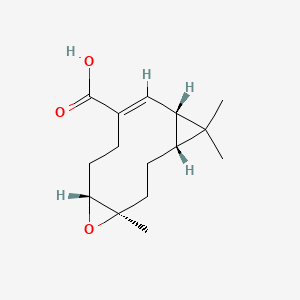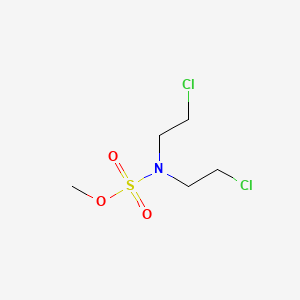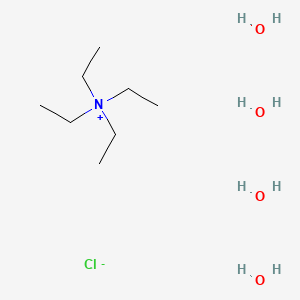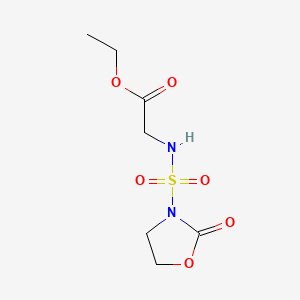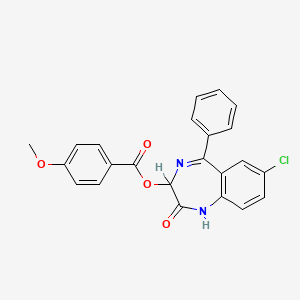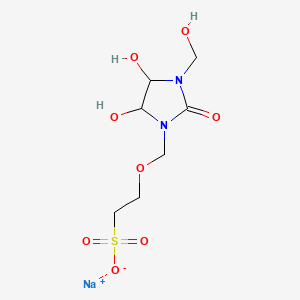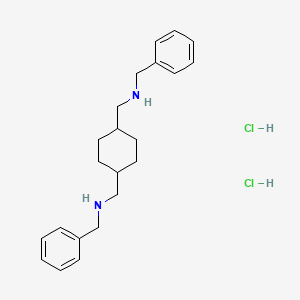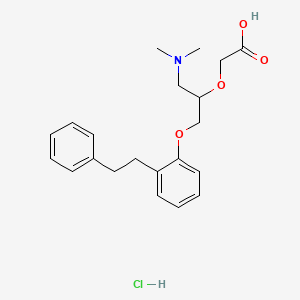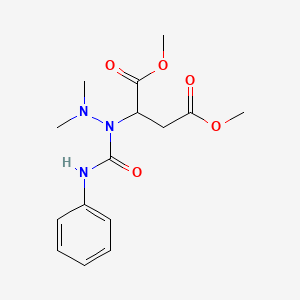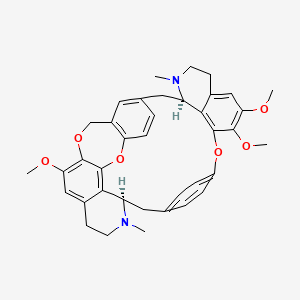
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired product. Commonly used reagents include hydrazine derivatives and α,β-unsaturated ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and the final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Pyrazoline derivatives: Other pyrazoline compounds with different substituents on the pyrazoline ring.
Pyrazole derivatives: Compounds with a similar core structure but differing in the degree of saturation and substituents.
Hydrazone derivatives: Precursors to pyrazoline compounds with similar synthetic routes and reactivity.
Uniqueness
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
102149-31-5 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC 名称 |
2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-6-8-16(9-7-14)21-17(18-5-4-12-22-18)13-15(19-21)10-11-20(2)3;/h4-9,12,17H,10-11,13H2,1-3H3;1H |
InChI 键 |
BJDSAWWRSZFRJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN(C)C)C3=CC=CO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



